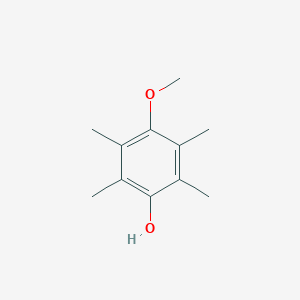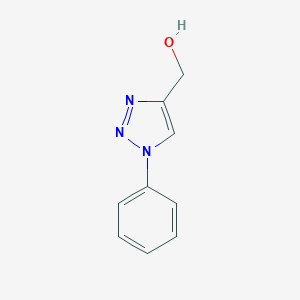
(1-苯基-1H-1,2,3-三唑-4-基)甲醇
描述
what is '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol'? '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' is an organic compound that is composed of a phenyl group attached to a methoxy group, with a triazole ring in between. It is used as a building block for synthesizing other organic compounds. the use of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' is an organic compound used in a variety of applications, including as a reactant in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of azo dyes, as a solvent for various organic compounds, and as a catalyst in the polymerization of styrene. In addition, it can be used as a ligand in coordination chemistry and as a complexing agent in chromatography. the chemistry of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' The chemical structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol is C8H9N3O. The compound is an aromatic heterocyclic compound, containing a phenyl ring and a triazole ring. It is soluble in most organic solvents, including ethanol, acetone, and benzene. The compound is a weak acid, with a pKa of 8.7. It is a moderately polar molecule, with a dipole moment of 2.3 D. It is a relatively unreactive compound, and does not readily undergo nucleophilic substitution reactions. The compound can be synthesized through a variety of methods, including the condensation of phenylhydrazine and formaldehyde, and the reaction of phenylhydrazine and ethyl acetoacetate. the biochemical/physical effects of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is a synthetic compound that is not naturally found in the human body. It has been studied for its potential use as an antifungal agent and as a treatment for depression. Biochemical Effects: The compound has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have antidepressant effects. Physical Effects: In animal studies, the compound has been found to reduce inflammation, decrease oxidative stress, and protect against liver damage. It has also been found to reduce symptoms of anxiety in mice. the benefits of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' 1-Phenyl-1H-1,2,3-triazol-4-ylmethanol is a compound that has a wide range of potential uses in the medical, agricultural, and industrial sectors. It can be used as an anti-inflammatory, anti-fungal, anti-bacterial, and anti-viral agent, as well as a pesticide and insect repellent. It has also been studied for its potential to act as a neuroprotective agent and to treat neurological disorders. Additionally, it has been studied for its potential to act as a chelating agent, which could be used to remove heavy metals from contaminated sites. Finally, this compound may have potential applications in the pharmaceutical industry, as it has been found to have anti-tumor properties. the related research of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' 1. Synthesis and Characterization of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 2. Reactivity of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 3. DFT Studies on the Electronic Structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 4. Theoretical Studies of the Interaction of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol with DNA 5. Kinetic Study of the Oxidation of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 6. Analysis of the Antimicrobial Activity of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 7. The Use of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a Building Block in Organic Synthesis 8. The Use of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a Drug Delivery System 9. The Use of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a Reagent in Organic Chemistry 10. The Use of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a Catalyst in Organic Reactions
科学研究应用
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They are indispensable for life as they are part of essential building blocks .
Materials Science
1,2,3-Triazoles are used in materials science . They have numerous useful properties like high chemical stability .
作用机制
Target of Action
The primary target of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol is the Steroid Sulfatase (STS) enzyme . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
The compound interacts with its target, the STS enzyme, through a speculated nucleophilic substitution reaction. The sulfamate group, a sulfate mimic, is believed to interact with the formylglycine residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions with various amino acids .
Biochemical Pathways
The compound’s action on the STS enzyme affects the steroidogenesis pathway. By inhibiting STS, the compound prevents the hydrolysis of inactive steroid sulfates, thereby reducing the availability of active hormones for cancer cells . This action can have downstream effects on various hormone-dependent processes, including the growth of certain types of tumors .
Pharmacokinetics
The compound’s molecular weight (17519) and its solid physical form suggest that it may have suitable pharmacokinetic properties .
Result of Action
The compound has demonstrated potent inhibitory activity against the STS enzyme. The most active compound in a series of similar derivatives showed an extraordinary STS inhibitory potency in MCF-7 cells, with an IC50 value improved 5-fold compared to that of the reference Irosustat . This suggests that the compound’s action can effectively reduce the availability of active hormones for cancer cells, potentially inhibiting the growth of hormone-dependent tumors .
Action Environment
The compound’s storage temperature is indicated as room temperature, suggesting that it may be stable under normal environmental conditions
属性
IUPAC Name |
(1-phenyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFOXHGJGFQOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351763 | |
| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
103755-58-4 | |
| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


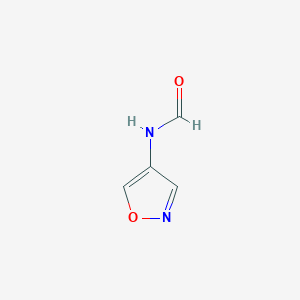
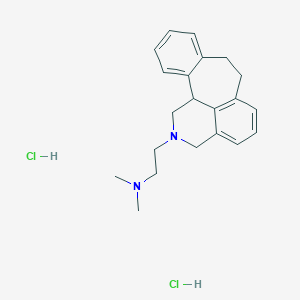
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
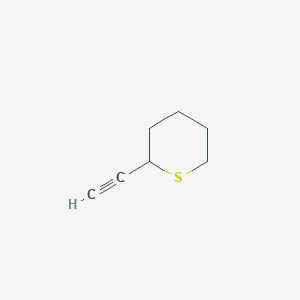
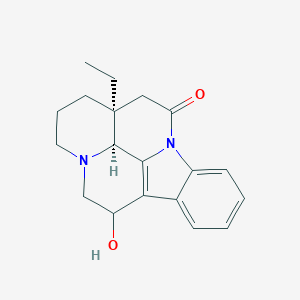

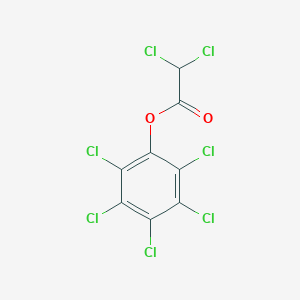
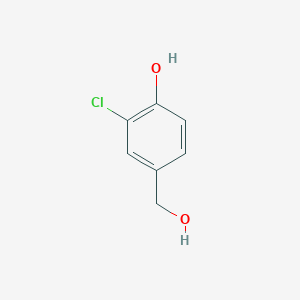
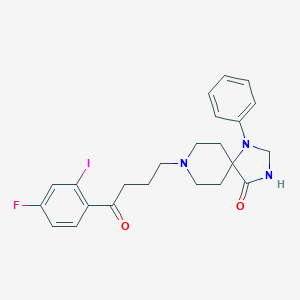
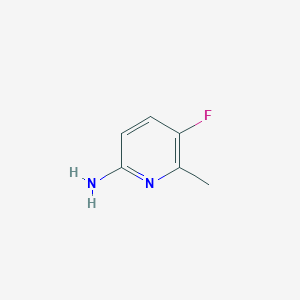
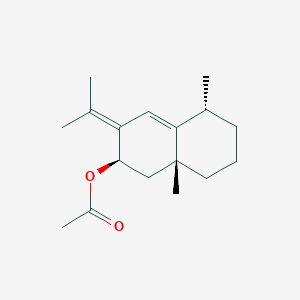
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
